molecular formula C10H12ClFO B13289707 3-(2-Chloro-6-fluorophenyl)butan-2-ol

3-(2-Chloro-6-fluorophenyl)butan-2-ol

Cat. No.: B13289707
M. Wt: 202.65 g/mol
InChI Key: OJRAUKSODCZXGR-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-fluorophenyl)butan-2-ol is an organic compound with the molecular formula C₁₀H₁₂ClFO It is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-fluorophenyl)butan-2-ol typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-fluorophenyl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce different alcohols or hydrocarbons.

Scientific Research Applications

3-(2-Chloro-6-fluorophenyl)butan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2-Chloro-6-fluorophenyl)butan-2-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The presence of chloro and fluoro substituents can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-6-fluorophenyl)propan-2-ol
  • 3-(2-Chloro-6-fluorophenyl)butan-1-ol
  • 2-(2-Chloro-6-fluorophenyl)ethanol

Uniqueness

3-(2-Chloro-6-fluorophenyl)butan-2-ol is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups. This combination of substituents can result in distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H12ClFO

Molecular Weight

202.65 g/mol

IUPAC Name

3-(2-chloro-6-fluorophenyl)butan-2-ol

InChI

InChI=1S/C10H12ClFO/c1-6(7(2)13)10-8(11)4-3-5-9(10)12/h3-7,13H,1-2H3

InChI Key

OJRAUKSODCZXGR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC=C1Cl)F)C(C)O

Origin of Product

United States

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